N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)isonicotinamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the use of saturated NH4Cl solution, extraction with EtOAc, and purification by flash column chromatography on silica gel . The precipitate is filtered off, washed with water, and dried .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using 1H NMR and 13C NMR spectroscopy . The NMR spectrum provides information about the number of hydrogen and carbon atoms in the molecule and their chemical environment.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using NMR spectroscopy . The NMR spectrum provides information about the chemical shifts of hydrogen and carbon atoms in the molecule, which can be used to infer the structure of the molecule.Scientific Research Applications
Synthetic Methodologies and Derivative Compounds
Research into compounds related to N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)isonicotinamide has explored various synthetic methodologies that result in heterocyclic compounds with potential pharmaceutical applications. One notable approach involves the doubly dearomatising intramolecular coupling of nucleophilic and electrophilic heterocycles, leading to the formation of spirocyclic or doubly spirocyclic compounds in which both heterocycles are dearomatised (H. Brice & J. Clayden, 2009). This demonstrates a significant advancement in the synthesis of complex structures from simpler heterocyclic precursors.
Antimicrobial and Anticancer Activities
Derivatives of isonicotinic acid, closely related to the query compound, have been synthesized and evaluated for their antimicrobial and anticancer properties. The synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and their subsequent evaluation for antimicrobial activities highlight the potential of these compounds in developing new antibacterial and antifungal agents (Hacer Bayrak et al., 2009). Furthermore, certain triazole derivatives synthesized from isonicotinic acid hydrazide have shown significant activity against various microorganisms, underscoring their potential in antimicrobial therapy (Ravinesh Mishra et al., 2010).
Catalysis and Hydrogelation
The structural and functional versatility of compounds related to this compound is further demonstrated in catalysis and material science. A study on pyridazines revealed their potential as scaffolds for nucleophilic catalysis, offering new avenues for catalytic applications (Airi Tamaki et al., 2016). Additionally, the discovery of N-(4-pyridyl)isonicotinamide as an efficient hydrogelator for the formation of hydrogels at low concentrations showcases the application of these compounds in creating novel materials with potential biomedical applications (D. Kumar et al., 2004).
Mechanism of Action
Target of Action
The compound, also known as N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)pyridine-4-carboxamide, is a derivative of pyrrolopyrazine . Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
Pyrrolopyrazine derivatives have been shown to exhibit various biological activities, suggesting that they interact with multiple targets . For instance, some pyrrolopyrazine derivatives have shown significant activity on the kinase p70S6Kβ .
Biochemical Pathways
Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, it is likely that multiple pathways are affected .
Result of Action
Some pyrrolopyrazine derivatives have shown significant activity against mycobacterium tuberculosis h37ra , suggesting potential antimicrobial effects.
Properties
IUPAC Name |
N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c23-16(13-5-7-17-8-6-13)19-10-9-18-14-3-4-15(21-20-14)22-11-1-2-12-22/h1-8,11-12H,9-10H2,(H,18,20)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BILZPMJXYDOLPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NN=C(C=C2)NCCNC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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